

comparing residence time of TDI-11861 and other sAC inhibitors

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An Objective Comparison of **TDI-11861** and Other sAC Inhibitors' Residence Times for Researchers

In the pursuit of developing novel therapeutics, particularly for applications such as on-demand, non-hormonal male contraception, the kinetic parameter of drug-target residence time has emerged as a critical determinant of in vivo efficacy.[1][2][3] For inhibitors of soluble adenylyl cyclase (sAC, ADCY10), a longer residence time can translate to a more durable pharmacological effect, which is crucial for therapeutic success. This guide provides a comparative analysis of the residence time of a promising sAC inhibitor, **TDI-11861**, against other known sAC inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of sAC Inhibitor Residence Time

The development of **TDI-11861** represents a significant advancement in the quest for potent sAC inhibitors with prolonged target engagement.[4] Compared to its predecessor, TDI-10229, **TDI-11861** exhibits a substantially longer residence time, a key feature for its potential application as an on-demand contraceptive.[4][5] The extended residence time of **TDI-11861** ensures that sAC remains inhibited even after the compound is cleared from the systemic circulation, a critical factor for efficacy in the female reproductive tract post-ejaculation.[4]

Quantitative Data Summary



The following table summarizes the residence times of **TDI-11861** and other sAC inhibitors, as determined by two common experimental methods: Surface Plasmon Resonance (SPR) and the in vitro jump dilution assay.

Inhibitor	Residence Time (SPR) (seconds)	Residence Time (Jump Dilution) (seconds)	Reference(s)
TDI-11861	3181	1220	[6]
TDI-10229	25	Too short to measure accurately	[6]
TDI-11155	Not Reported	Not Reported	
TDI-11891	~3100	~5700 - ~6500	[7]
TDI-11893	Not Reported	Not Reported	_
LRE1	Not Reported	Not Reported	

Note: Discrepancies between SPR and jump dilution assay results can arise from differences in experimental conditions, such as temperature and the presence of substrates and cofactors in the jump dilution assay.[6][7]

Experimental Protocols

The determination of inhibitor residence time is crucial for understanding its potential therapeutic efficacy. Two primary methods employed for sAC inhibitors are Surface Plasmon Resonance (SPR) and the in vitro jump dilution assay.

In Vitro Jump Dilution Assay

This method provides a functional measure of inhibitor residence time by quantifying the rate of recovery of enzyme activity following rapid dilution of the enzyme-inhibitor complex.

Protocol:

• Pre-incubation: Purified recombinant human sAC protein (at a concentration significantly higher than that used in the final assay, e.g., ~25 nM) is pre-incubated with the sAC inhibitor



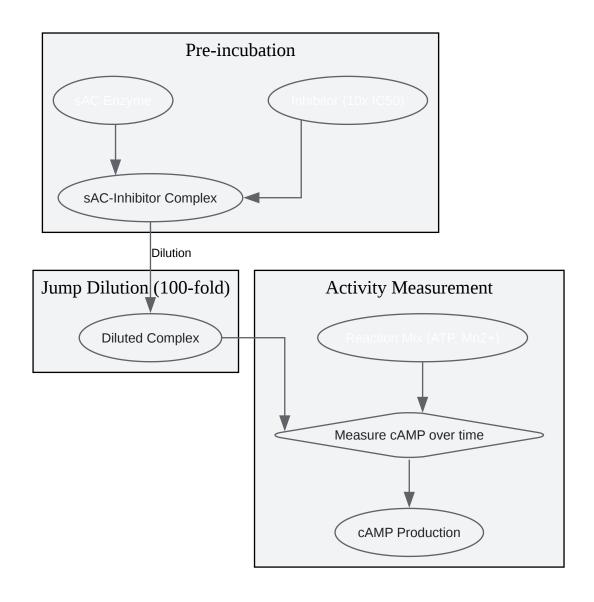




for a set period (e.g., 15 minutes). The inhibitor concentration is typically 10-fold above its IC50 value to ensure maximal binding.[8]

- Jump Dilution: The pre-incubated enzyme-inhibitor complex is rapidly diluted (e.g., 100-fold) into a reaction mixture.[8][9][10][11] This dilution reduces the concentration of the free inhibitor to a level well below its IC50, preventing significant re-binding.
- Activity Measurement: The reaction mixture contains ATP (e.g., 2 mM), a cofactor such as Mn2+ (e.g., 10 mM), and other necessary components for sAC activity.[8][9][10][11] The production of cAMP is then measured at regular intervals (e.g., every 6 minutes for 60 minutes) to monitor the recovery of sAC activity as the inhibitor dissociates from the enzyme. [8][9][10][11]
- Data Analysis: The rate of recovery of sAC activity is used to calculate the inhibitor's dissociation rate constant (k_off), and the residence time is determined as the reciprocal of this rate (1/k_off).





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Jump Dilution Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that allows for the real-time measurement of the binding and dissociation of molecules.

Protocol:

• Immobilization: Purified sAC protein is immobilized on the surface of a sensor chip.

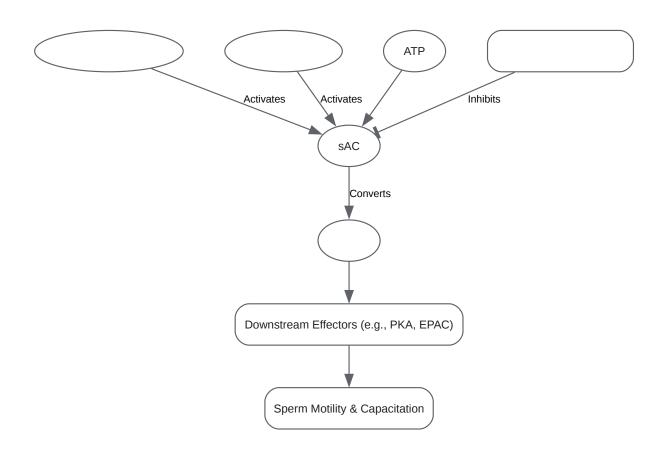


- Association: The sAC inhibitor, at various concentrations, is flowed over the sensor chip, and the binding of the inhibitor to the immobilized sAC is monitored in real-time.
- Dissociation: A buffer solution without the inhibitor is then flowed over the chip, and the dissociation of the inhibitor from the sAC is measured.
- Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a binding model (e.g., 1:1 binding model). The residence time is calculated as 1/k_off.[12]

Soluble Adenylyl Cyclase (sAC) Signaling Pathway

sAC plays a crucial role in cellular signaling by producing the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is a cytosolic enzyme that is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[8] In sperm, the activation of sAC by these ions is essential for processes such as capacitation and motility, which are prerequisites for fertilization.[4][5] sAC inhibitors, such as **TDI-11861**, block the production of cAMP, thereby inhibiting these critical sperm functions.





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sAC Signaling Pathway and Inhibition

Conclusion

The development of sAC inhibitors with long residence times, such as **TDI-11861**, is a promising strategy for on-demand male contraception. The significantly longer residence time of **TDI-11861** compared to earlier compounds like TDI-10229 underscores the importance of optimizing drug-target kinetics for improved in vivo efficacy. The experimental protocols outlined in this guide, particularly the in vitro jump dilution assay and SPR, are essential tools for characterizing and comparing the residence times of novel sAC inhibitors, thereby facilitating the development of more effective therapeutics.



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